t-boc-N-amido-PEG6-azide
Overview
Description
t-boc-N-amido-PEG6-azide is a polyethylene glycol (PEG) derivative that contains an azide group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Scientific Research Applications
t-boc-N-amido-PEG6-azide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Utilized in drug delivery systems to enhance solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
Mechanism of Action
Target of Action
t-boc-N-amido-PEG6-azide is a crosslinking reagent . It contains an azide group and a Boc-protected amino group . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups . These targets are involved in the formation of stable triazole linkages via Click Chemistry .
Mode of Action
The azide group in this compound reacts with alkyne, BCN, or DBCO groups in the target molecules to form a stable triazole linkage . This reaction is facilitated by Click Chemistry, a type of chemical reaction that is characterized by its efficiency, specificity, and orthogonality . The Boc group can be deprotected under mild acidic conditions to form a free amine .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the target molecules. The formation of stable triazole linkages can potentially alter the structure and function of the target molecules, leading to changes in the biochemical pathways they are involved in .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the formation of stable triazole linkages with target molecules . This can lead to changes in the molecular and cellular functions of the targets, depending on their roles in the cell.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Click Chemistry reaction can be affected by the pH, temperature, and the presence of catalysts . Additionally, the stability of the compound can be influenced by storage conditions .
Future Directions
t-boc-N-amido-PEG6-Azide is a PEG derivative containing an azide group and Boc-protected amino group . It has potential applications in drug delivery . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This property can be exploited for future research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-boc-N-amido-PEG6-azide typically involves the following steps:
PEGylation: The initial step involves the PEGylation of an amino group with a PEG chain.
Protection: The amino group is then protected with a Boc group to prevent unwanted reactions.
The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions. For example, the Boc protection can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA). The azidation step can be carried out using sodium azide (NaN3) in an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
t-boc-N-amido-PEG6-azide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes, BCN, or DBCO to form stable triazole linkages.
Deprotection: The Boc group can be removed under mild acidic conditions to yield the free amine
Common Reagents and Conditions
Click Chemistry: Common reagents include alkynes, BCN, and DBCO. The reaction is typically carried out in the presence of a copper catalyst under mild conditions.
Deprotection: The Boc group can be deprotected using trifluoroacetic acid (TFA) in an organic solvent
Major Products Formed
Click Chemistry: The major product is a triazole-linked compound.
Deprotection: The major product is the free amine derivative
Comparison with Similar Compounds
Similar Compounds
t-boc-N-amido-PEG2-azide: A shorter PEG chain variant with similar functional groups.
t-boc-N-amido-PEG6-acid: Contains a terminal carboxylic acid instead of an azide group.
t-boc-N-amido-PEG24-acid: A longer PEG chain variant with a terminal carboxylic acid
Uniqueness
t-boc-N-amido-PEG6-azide is unique due to its balanced PEG chain length, which provides optimal solubility and flexibility for various applications. The presence of both Boc-protected amino and azide groups allows for versatile functionalization and bioconjugation, making it a valuable tool in chemical biology and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N4O8/c1-19(2,3)31-18(24)21-4-6-25-8-10-27-12-14-29-16-17-30-15-13-28-11-9-26-7-5-22-23-20/h4-17H2,1-3H3,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICFUXNQYXFEQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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